molecular formula C10H5Cl4NO B14744479 3,5,7,8-Tetrachloro-6-methoxyquinoline CAS No. 5423-57-4

3,5,7,8-Tetrachloro-6-methoxyquinoline

Cat. No.: B14744479
CAS No.: 5423-57-4
M. Wt: 297.0 g/mol
InChI Key: XEZLVDXJNHFHSQ-UHFFFAOYSA-N
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Description

3,5,7,8-Tetrachloro-6-methoxyquinoline: is a heterocyclic aromatic organic compound with the molecular formula C10H5Cl4NO. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7,8-Tetrachloro-6-methoxyquinoline typically involves the chlorination of 6-methoxyquinoline. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the desired positions on the quinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5,7,8-Tetrachloro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline N-oxides, dechlorinated quinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Chemistry: 3,5,7,8-Tetrachloro-6-methoxyquinoline is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential use in treating various diseases, including infections and cancer. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 3,5,7,8-Tetrachloro-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cells, leading to DNA damage and cell cycle arrest. This mechanism is particularly relevant in its anticancer activity, where it promotes apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) and disrupt cellular redox balance is a key aspect of its biological effects .

Comparison with Similar Compounds

Uniqueness: 3,5,7,8-Tetrachloro-6-methoxyquinoline is unique due to the presence of both chloro and methoxy groups on the quinoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

5423-57-4

Molecular Formula

C10H5Cl4NO

Molecular Weight

297.0 g/mol

IUPAC Name

3,5,7,8-tetrachloro-6-methoxyquinoline

InChI

InChI=1S/C10H5Cl4NO/c1-16-10-6(12)5-2-4(11)3-15-9(5)7(13)8(10)14/h2-3H,1H3

InChI Key

XEZLVDXJNHFHSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1Cl)Cl)N=CC(=C2)Cl)Cl

Origin of Product

United States

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